molecular formula C20H22N2O2 B3023316 N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride CAS No. 1160245-40-8

N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride

Cat. No.: B3023316
CAS No.: 1160245-40-8
M. Wt: 322.4 g/mol
InChI Key: AMLPMNOKTCDBPX-UHFFFAOYSA-N
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Description

This compound is a cyclopropanecarboxamide derivative featuring a benzoxazepine core substituted with a phenyl group and a tetrahydrobenzoxazepinylmethyl moiety. Its molecular structure combines a cyclopropane ring, known for enhancing metabolic stability and ligand-receptor binding, with a benzoxazepine scaffold, which is frequently associated with central nervous system (CNS) activity . The hydrochloride salt form improves solubility for pharmacological applications.

Properties

CAS No.

1160245-40-8

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide

InChI

InChI=1S/C20H22N2O2/c23-20(16-7-8-16)22(18-4-2-1-3-5-18)14-15-6-9-19-17(12-15)13-21-10-11-24-19/h1-6,9,12,16,21H,7-8,10-11,13-14H2

InChI Key

AMLPMNOKTCDBPX-UHFFFAOYSA-N

SMILES

C1CC1C(=O)N(CC2=CC3=C(C=C2)OCCNC3)C4=CC=CC=C4.Cl

Canonical SMILES

C1CC1C(=O)N(CC2=CC3=C(C=C2)OCCNC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride involves multiple steps. One common method includes the reaction of N-phenylcyclopropanecarboxamide with 2,3,4,5-tetrahydro-1,4-benzoxazepine under specific conditions to form the desired compound . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process .

Industrial Production Methods

Scientific Research Applications

N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Cyclopropane-Containing Analogs

a. Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)
  • Structural Similarity : Shares the N-phenylcyclopropanecarboxamide backbone but replaces the benzoxazepine moiety with a piperidine-phenylethyl group.
  • Metabolism: Undergoes extensive hepatic CYP3A4-mediated N-dealkylation, producing norcyclopropylfentanyl as a major metabolite .
b. N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6)
  • Structural Similarity : Contains a cyclopropanecarboxamide core but lacks the benzoxazepine system. The 4-chlorophenyl and hydroxylamine groups enhance antioxidant properties.
  • Functional Data : Exhibits moderate free radical scavenging activity (IC₅₀ = 12.5 μM against DPPH radicals), outperforming butylated hydroxyanisole (BHA) in lipid peroxidation assays .
Comparison Table: Cyclopropane-Based Analogs
Compound Molecular Weight Key Substituents Biological Activity Source
Target Compound Not specified Benzoxazepine, phenyl, cyclopropane CNS modulation (inferred)
Cyclopropylfentanyl 382.5 g/mol Piperidine-phenylethyl Opioid agonist (80–100× morphine)
N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide 209.6 g/mol 4-chlorophenyl, hydroxylamine Antioxidant (IC₅₀ = 12.5 μM)

Benzoxazepine Derivatives

a. 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride
  • Structural Similarity : Shares the tetrahydrobenzoxazepine core but lacks the cyclopropane-carboxamide side chain. The nitro group at position 7 enhances electrophilicity.
Comparison Table: Benzoxazepine Derivatives
Compound Molecular Formula Key Features Applications Source
Target Compound Not specified Cyclopropane-carboxamide side chain Undisclosed (likely CNS-related)
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl C₉H₁₁ClN₂O₃ Nitro group at position 7 Synthetic intermediate for CNS drugs

Discontinued or Niche Analogs

The target compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or regulatory compliance . In contrast, cyclopropylfentanyl and tetrahydrofuranylfentanyl remain prevalent in illicit markets due to their high potency and ease of synthesis .

Key Research Findings and Implications

  • Metabolic Stability : The cyclopropane ring in the target compound may confer resistance to oxidative metabolism compared to furan or piperidine analogs .
  • Synthetic Challenges : Discontinuation of the target compound highlights practical barriers in scaling up benzoxazepine-cyclopropane hybrids .

Biological Activity

N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride is a complex organic compound with potential therapeutic applications. Its unique structural features, including a cyclopropane ring and a benzoxazepine moiety, suggest diverse biological activities. This article reviews the current understanding of its biological activity, including neuroprotective effects and interactions with neurotransmitter systems.

  • Molecular Formula : C20_{20}H23_{23}ClN2_{2}O2_{2}
  • Molecular Weight : 358.9 g/mol
  • CAS Number : 1185302-29-7

Neuroprotective Properties

Preliminary studies indicate that this compound may exhibit neuroprotective properties. These properties are hypothesized to stem from its structural similarities to other compounds known to interact with neurotransmitter systems, particularly those involved in neurological disorders.

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, it is believed that the presence of functional groups such as amides and aromatic rings allows for significant interactions at the molecular level. These interactions may involve:

  • Neurotransmitter Modulation : Potential effects on neurotransmitter systems could lead to therapeutic applications in treating conditions like depression and anxiety.
  • Antioxidant Activity : The compound's structure may confer antioxidant properties that protect neuronal cells from oxidative stress.

Comparison with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique attributes of this compound.

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochlorideContains an acetamide instead of cyclopropanePotential neuroprotective effects
N,N-DimethylbenzamideSimple amide structure without cyclic componentsGeneral analgesic properties
2-Amino-N-(2-methylphenyl)benzamideAromatic amine with no cyclic structureAntidepressant activity

Case Studies and Research Findings

Recent research has focused on the synthesis and pharmacological evaluation of derivatives related to benzodiazepines and benzoxazepines. A study published in the Journal of Medicinal Chemistry examined various derivatives for psychotropic activity in animal models. While some derivatives showed minimal effects on motor coordination and high toxicity compared to classical benzodiazepines like diazepam and chlordiazepoxide, others exhibited promising pharmacological properties at higher concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride

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